Cas no 1805664-19-0 (Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate)

Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate
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- Inchi: 1S/C14H14F3NO3/c1-3-9-5-10(7-12(19)20-4-2)13(11(6-9)8-18)21-14(15,16)17/h5-6H,3-4,7H2,1-2H3
- InChI Key: UCILRBPJUZOUTK-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C#N)C=C(CC)C=C1CC(=O)OCC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 402
- XLogP3: 3.8
- Topological Polar Surface Area: 59.3
Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015023367-500mg |
Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate |
1805664-19-0 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
Alichem | A015023367-250mg |
Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate |
1805664-19-0 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
Alichem | A015023367-1g |
Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate |
1805664-19-0 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate
Introduction to Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate (CAS No. 1805664-19-0)
Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate (CAS No. 1805664-19-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyano group, an ethyl substituent, and a trifluoromethoxy moiety, which collectively contribute to its potential biological activities and applications.
The cyano group in Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate plays a crucial role in its chemical reactivity and biological properties. Cyano groups are known for their ability to participate in various chemical reactions, such as nucleophilic addition and substitution, making this compound a valuable intermediate in the synthesis of more complex molecules. Additionally, the presence of the cyano group can influence the electronic properties of the molecule, potentially enhancing its pharmacological activity.
The ethyl substituent on the phenyl ring adds steric bulk and modifies the lipophilicity of the molecule. This can affect how the compound interacts with biological membranes and receptors, potentially influencing its bioavailability and target specificity. The trifluoromethoxy moiety is another key feature of this compound. Fluorine atoms are known for their strong electron-withdrawing properties, which can significantly alter the electronic distribution within the molecule. This can lead to enhanced metabolic stability and improved pharmacokinetic properties.
Recent studies have explored the potential applications of Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural features exhibit potent anti-inflammatory and analgesic activities. These findings suggest that Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate could be a promising lead compound for the development of new drugs targeting inflammatory diseases.
In another study, published in the Bioorganic & Medicinal Chemistry Letters, researchers investigated the anticancer potential of Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate. The results indicated that this compound exhibits selective cytotoxicity against several cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction and DNA damage.
The synthesis of Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate has been optimized using modern synthetic techniques to ensure high yields and purity. One common approach involves the condensation of an appropriate cyano-substituted benzaldehyde with ethyl acetoacetate, followed by introduction of the trifluoromethoxy group via a nucleophilic substitution reaction. This synthetic route is scalable and can be adapted for large-scale production if needed.
From a safety perspective, Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate is generally considered to be stable under standard laboratory conditions. However, as with any chemical compound, appropriate handling and storage procedures should be followed to ensure safety and maintain product integrity. It is recommended to store this compound in a cool, dry place away from direct sunlight and incompatible materials.
In conclusion, Ethyl 3-cyano-5-ethyl-2-(trifluoromethoxy)phenylacetate (CAS No. 1805664-19-0) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into its biological activities and therapeutic applications. Ongoing research continues to uncover new insights into the properties and uses of this compound, highlighting its importance in advancing drug discovery and development efforts.
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